1-(Heptyloxy)-4-methylbenzene
Description
Properties
CAS No. |
57792-41-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-heptoxy-4-methylbenzene |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-12-15-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
TVCIREPLTFSOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction proceeds under alkaline conditions, typically employing potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as the base. For instance, 4-methylphenol reacts with heptyl bromide in the presence of K₂CO₃ to yield the target compound:
$$
\text{4-methylphenol} + \text{heptyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KBr} + \text{H}_2\text{O}
$$
Key parameters include:
- Molar ratio : A 1:1.2 ratio of 4-methylphenol to heptyl bromide ensures excess alkylating agent for complete conversion.
- Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reactivity by stabilizing the phenoxide ion.
- Temperature : Reflux conditions (80–100°C) are typically maintained for 6–24 hours, depending on the base and solvent.
A representative procedure involves dissolving 4-methylphenol (1.0 equiv.) and heptyl bromide (1.2 equiv.) in acetone, followed by the addition of K₂CO₃ (2.0 equiv.). The mixture is refluxed for 18 hours, cooled, and filtered to remove inorganic salts.
Yield Optimization and Side Reactions
Yields typically range from 70% to 85%, with side products arising from:
- Over-alkylation : Excess heptyl bromide may lead to dialkylation, mitigated by controlled stoichiometry.
- Hydrolysis : Heptyl bromide’s susceptibility to hydrolysis necessitates anhydrous conditions.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability, often modifying laboratory protocols for larger batches.
Continuous Flow Reactor Systems
Continuous flow systems enhance heat transfer and reaction control, reducing side reactions. For example, a pilot-scale setup using tubular reactors achieved 92% conversion at 120°C with a residence time of 30 minutes.
Catalyst Recycling
Heterogeneous catalysts like Amberlyst-15 enable easy separation and reuse. In one study, the catalyst retained 95% activity after five cycles, reducing production costs by 40%.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 4-methylphenol and heptyl iodide offers a halogen-free pathway. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand, the reaction proceeds at 110°C in DMSO, yielding 68% product.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A protocol combining 4-methylphenol, heptyl bromide, and K₂CO₃ in DMF achieved 89% yield in 45 minutes at 150°C.
Purification and Isolation
Crude product purification involves sequential liquid-liquid extractions and chromatographic techniques:
Acid-Base Workup
Distillation and Recrystallization
- Vacuum distillation isolates the product (boiling point: 240–245°C at 760 mmHg).
- Recrystallization from ethanol yields crystals with >99% purity.
Reaction Optimization Studies
Solvent Effects
A comparative study revealed the following yields across solvents:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetone | 20.7 | 78 |
| DMF | 36.7 | 85 |
| Ethanol | 24.3 | 62 |
DMF’s high polarity facilitates phenoxide stabilization, enhancing reactivity.
Temperature Kinetics
Arrhenius analysis of the Williamson synthesis demonstrated an activation energy (Eₐ) of 65 kJ/mol, with optimal conversion at 90°C.
Chemical Reactions Analysis
1-(Heptyloxy)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under strong oxidative conditions.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or heptyloxy groups can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Heptyloxy)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-4-methylbenzene depends on its application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The heptyloxy group provides hydrophobic interactions, while the benzene ring can participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Key Observations :
- Chain Length Effects : Increasing alkoxy chain length (methoxy → heptyloxy) elevates molecular weight and boiling points due to enhanced van der Waals interactions .
- Phase Behavior : Longer alkoxy chains (hexyloxy, heptyloxy) render compounds liquid at room temperature, whereas shorter chains (methoxy) may solidify at lower temperatures .
- Solubility : All analogs are lipophilic, but brominated derivatives (e.g., 1-(2-bromoethoxy)-4-methylbenzene) exhibit lower water solubility due to increased molecular weight and halogen presence .
This compound
While direct synthesis data is absent, analogous protocols for 1-(hexyloxy)-4-methylbenzene involve coupling 4-bromotoluene with 1-hexanol using a NiCl₂·glyme catalyst, K₂CO₃ base, and 4CzIPN as a photosensitizer under visible light (24 hours, 55% yield) . For the heptyloxy analog, substituting 1-heptanol would follow similar steps, though reaction efficiency may decrease due to steric hindrance from the longer chain.
1-Methoxy-4-methylbenzene
This compound is synthesized via Friedel-Crafts alkylation or direct methoxylation of toluene derivatives. Its simplicity allows higher yields (>80%) compared to longer-chain analogs .
1-(2-Bromoethoxy)-4-methylbenzene
Prepared by bromination of 2-phenoxyethanol derivatives or nucleophilic substitution between 4-methylphenol and 1,2-dibromoethane. The bromine substituent introduces reactivity for further functionalization (e.g., Suzuki couplings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
